1-Propyne, 1,3-dibromo-

Vue d'ensemble

Description

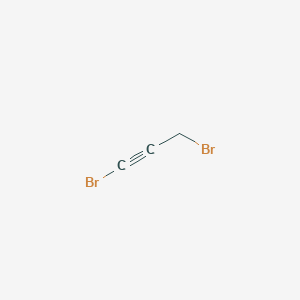

1-Propyne, 1,3-dibromo- is an organobromine compound with the molecular formula C₃H₂Br₂. It is a colorless liquid with a sweet odor and is used in various organic synthesis processes. This compound is particularly notable for its role in forming C₃-bridged compounds through C-N coupling reactions.

Méthodes De Préparation

1-Propyne, 1,3-dibromo- can be synthesized through several methods:

-

Synthetic Routes and Reaction Conditions

- One common method involves the free radical addition of allyl bromide with hydrogen bromide. This reaction typically requires a radical initiator and is conducted under controlled temperature conditions to ensure the desired product is obtained.

- Another method involves the bromination of propyne using bromine in the presence of a catalyst. This reaction is usually carried out at room temperature and yields 1-Propyne, 1,3-dibromo- as the primary product.

-

Industrial Production Methods

- Industrially, 1-Propyne, 1,3-dibromo- is produced through large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of bromine and appropriate catalysts ensures efficient production of the compound.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atoms in 1-propyne, 1,3-dibromo- undergo nucleophilic substitution (SN2) under specific conditions:

Key Reagents and Conditions:

-

Nucleophiles: Hydroxide (OH⁻), alkoxide (RO⁻), amines (NH₃, RNH₂).

-

Solvents: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates.

-

Temperature: Typically 25–80°C, depending on nucleophile strength .

Example Reaction:

Notable Products:

-

Diols: Substitution with hydroxide yields 1,3-dihydroxypropyne.

-

Thioethers: Reaction with thiols (RSH) produces sulfur-containing derivatives .

Elimination Reactions

Elimination reactions convert the compound into alkynes or cyclopropane derivatives by removing HBr:

Key Reagents and Conditions:

-

Bases: Strong bases (e.g., NaNH₂, KOtBu).

-

Solvents: Liquid ammonia or THF.

-

Temperature: Elevated temperatures (80–120°C) favor elimination .

Example Reaction:

Products:

Addition Reactions

The triple bond participates in electrophilic addition, though reactivity is modulated by bromine’s electron-withdrawing effects:

Key Reagents and Conditions:

-

Electrophiles: H₂ (hydrogenation), Cl₂/Br₂ (halogenation).

-

Catalysts: Lindlar’s catalyst for partial hydrogenation; radical initiators for halogenation .

Example Reaction (Hydrogenation):

Products:

-

1,3-Dibromopropane: Full hydrogenation yields this saturated derivative.

-

Vinyl Dibromides: Partial halogenation forms dihaloalkenes .

Comparative Analysis of Reaction Pathways

Research Findings and Case Studies

-

Pharmaceutical Synthesis: Derivatives of 1-propyne, 1,3-dibromo- exhibit cytotoxicity against PC-3 prostate cancer cells (IC₅₀ = 8.2–32.1 μM), highlighting therapeutic potential .

-

Polymer Chemistry: The compound serves as a flame retardant precursor in polymer matrices, enhancing material stability .

-

Environmental Impact: Studies indicate moderate aquatic toxicity (LC₅₀ = 1.7 mg/L in fish), necessitating careful handling .

Mechanistic Insights

-

Substitution: Proceeds via a bimolecular mechanism (SN2), with backside attack by nucleophiles .

-

Elimination: Follows an E2 pathway, requiring anti-periplanar geometry of H and Br .

-

Addition: Electrophilic bromine attacks the triple bond, forming a bromonium ion intermediate .

This comprehensive analysis underscores the compound’s versatility in organic synthesis, with applications spanning pharmaceuticals, materials science, and industrial chemistry. Experimental protocols and safety guidelines must be rigorously followed due to its reactivity and toxicity profile .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Weight : 197.85598 g/mol

- IUPAC Name : 1,3-dibromoprop-1-yne

- SMILES : BrCC#CBr

- InChI : InChI=1S/C3H2Br2/c4-2-1-3-5/h2H2

The structure of 1-Propyne, 1,3-dibromo- features a triple bond between the first and second carbon atoms, with bromine substituents at the first and third positions. This configuration imparts specific reactivity that is exploited in synthetic applications.

Organic Synthesis

1-Propyne, 1,3-dibromo- is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of bromine atoms into various molecular frameworks, facilitating further transformations.

- Case Study : In a study published in Journal of Organic Chemistry, researchers demonstrated the use of 1-propyne derivatives in the synthesis of functionalized alkynes and alkenes through cross-coupling reactions with palladium catalysts .

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in developing compounds with biological activity.

- Example : The synthesis of brominated derivatives has been explored for their antimicrobial properties. Research indicates that certain brominated compounds exhibit significant antibacterial activity against various pathogens.

Agrochemical Production

In agrochemistry, 1-Propyne, 1,3-dibromo- is used to synthesize herbicides and pesticides. The incorporation of bromine enhances the efficacy and stability of these compounds.

Mécanisme D'action

The mechanism by which 1-Propyne, 1,3-dibromo- exerts its effects involves several pathways:

Molecular Targets: The compound can interact with various enzymes and proteins, leading to changes in their activity. For example, it can inhibit certain enzymes involved in metabolic pathways.

Pathways Involved: The primary pathways include nucleophilic substitution and elimination, where the compound reacts with nucleophiles or bases to form new products. These reactions often involve the formation of intermediates that further react to yield the final products.

Comparaison Avec Des Composés Similaires

1-Propyne, 1,3-dibromo- can be compared with other similar compounds:

-

Similar Compounds

1,3-Dibromopropane: Similar in structure but lacks the triple bond present in 1-Propyne, 1,3-dibromo-.

1,2-Dibromoethane: Another organobromine compound used in organic synthesis but with different reactivity due to its two-carbon backbone.

1,2,3-Tribromopropane: Contains an additional bromine atom, leading to different reactivity and applications.

-

Uniqueness

- The presence of the triple bond in 1-Propyne, 1,3-dibromo- makes it more reactive in certain types of reactions, such as nucleophilic substitution and elimination. This unique feature allows it to be used in specific synthetic applications where other similar compounds may not be suitable.

Activité Biologique

1-Propyne, 1,3-dibromo- (CAS Number: 109-64-8) is a halogenated organic compound that has garnered attention due to its potential biological activities and toxicological properties. This article delves into its biological activity, including its toxic effects, metabolic pathways, and case studies that illustrate its impact on living organisms.

Acute Toxicity

The acute toxicity of 1,3-dibromopropane is characterized by moderate oral toxicity and low dermal toxicity. Studies indicate that the oral median lethal dose (LD50) in rats ranges from 1300 to 2000 mg/kg body weight for males and 800 to 1300 mg/kg for females . Symptoms of acute exposure include:

- Loss of reflexes

- Lack of coordination

- Central nervous system depression

Inhalation exposure can exacerbate these effects, leading to changes in heart rhythm and potential narcosis .

Chronic Effects

Chronic exposure to 1,3-dibromopropane has been associated with significant health risks. Animal studies have shown that repeated oral exposure leads to liver toxicity, characterized by hypertrophy of hepatocytes and decreased vacuolation in perilobular hepatocytes. Notably, effects on the male reproductive system were observed, including seminiferous tubular atrophy and decreased sperm counts at higher doses (≥500 mg/kg) .

Metabolism and Biotransformation

The metabolic pathways of 1,3-dibromopropane involve several key transformations:

- Conjugation with glutathione (GSH) leading to cysteine conjugates.

- Formation of multiple metabolites, including S-(3-hydroxypropyl)cysteine and N-acetyl-S-(3-hydroxypropyl)cysteine.

- Oxidation products such as beta-bromolactic acid have also been identified .

A study involving the administration of radiolabeled 1,3-dibromopropane in rats revealed that approximately 38% of the administered dose was recovered in urine within 24 hours. Various metabolites were detected via paper chromatography, indicating a complex metabolic profile .

Case Study 1: Reproductive Toxicity

In a study examining the effects of repeated exposure on male rats, significant reproductive toxicity was observed at doses as low as 100 mg/kg/day over a period of 28 days. The study noted significant alterations in sperm morphology and a decrease in overall sperm count, highlighting the compound's potential as a reproductive toxicant .

Case Study 2: Neurotoxicity

A case report documented neurological symptoms following exposure to halogenated aliphatic hydrocarbons similar to 1,3-dibromopropane. Symptoms included depression, hallucinations, and psychosis without other signs of intoxication. This suggests potential neurotoxic effects from chronic exposure to brominated compounds .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Moderate oral toxicity; LD50 (rats): 1300-2000 mg/kg (males), 800-1300 mg/kg (females) |

| Chronic Toxicity | Liver toxicity; reproductive system effects observed at ≥100 mg/kg/day |

| Metabolism | Multiple metabolites formed; significant urinary excretion post-administration |

| Neurotoxicity | Symptoms include depression and hallucinations in chronic cases |

Propriétés

IUPAC Name |

1,3-dibromoprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2/c4-2-1-3-5/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKIXODUXSEILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460856 | |

| Record name | 1-Propyne, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-16-7 | |

| Record name | 1-Propyne, 1,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromoprop-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.